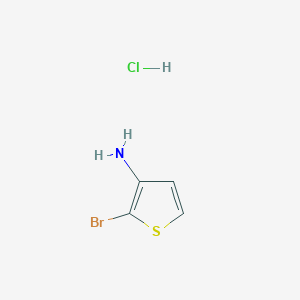

2-Bromothiophen-3-amine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Bromothiophen-3-amine hydrochloride is a chemical compound with the CAS Number: 1803590-15-9 . It has a molecular weight of 215.52 and its Inchi Code is 1S/C4H5BrNS.ClH/c5-4-3 (6)1-2-7-4;/h1-2,7H,6H2;1H .

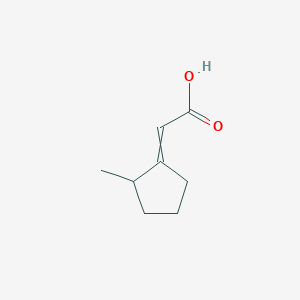

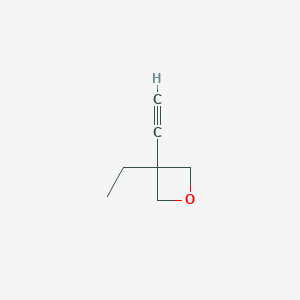

Molecular Structure Analysis

The molecular formula of 2-Bromothiophen-3-amine hydrochloride is C4H5BrClNS . The InChI key is MQSYBASGMQNQHO-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

The compound has a molecular weight of 214.51 . It should be stored at room temperature, kept dry and cool .Wissenschaftliche Forschungsanwendungen

Organic Synthesis

2-Bromothiophen-3-amine hydrochloride: is a valuable building block in organic synthesis. It’s used to construct thiophene derivatives that serve as key intermediates in the synthesis of complex organic molecules. The bromine atom in the compound is particularly reactive, allowing for further functionalization through cross-coupling reactions . This makes it an essential reagent for creating pharmaceuticals, agrochemicals, and other industrially relevant chemicals.

Medicinal Chemistry

In medicinal chemistry, 2-Bromothiophen-3-amine hydrochloride is utilized to develop new drugs. Thiophene derivatives are known for their wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties . Researchers use this compound to synthesize novel molecules that could potentially lead to new therapeutic agents.

Material Science

This compound finds applications in material science, particularly in the development of organic semiconductors. Thiophene-based molecules are integral to the advancement of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) . The unique electronic properties of thiophene make derivatives like 2-Bromothiophen-3-amine hydrochloride valuable for creating new materials with specific conductive properties.

Biological Studies

In biology, 2-Bromothiophen-3-amine hydrochloride can be used to study protein interactions and enzyme kinetics. Its derivatives can act as inhibitors or substrates for various biological pathways, helping to elucidate the mechanisms of action at the molecular level .

Chemical Education

Due to its reactivity and importance in organic chemistry, 2-Bromothiophen-3-amine hydrochloride is also used in educational settings. It provides a practical example for teaching key concepts in bromination reactions and heterocyclic chemistry, allowing students to gain hands-on experience with real-world chemical processes .

Industrial Chemistry

In the industrial sector, 2-Bromothiophen-3-amine hydrochloride is used in the synthesis of dyes, pigments, and corrosion inhibitors. Its ability to easily undergo chemical transformations makes it a versatile intermediate for producing a variety of industrial products .

Safety And Hazards

Eigenschaften

IUPAC Name |

2-bromothiophen-3-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrNS.ClH/c5-4-3(6)1-2-7-4;/h1-2H,6H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRYISADWWHSQPA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1N)Br.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrClNS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.51 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromothiophen-3-amine hydrochloride | |

CAS RN |

1803590-15-9 |

Source

|

| Record name | 3-Thiophenamine, 2-bromo-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1803590-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl N-[3-(2-chloro-6-methylphenyl)prop-2-yn-1-yl]carbamate](/img/structure/B1379369.png)

![[1-(1,3-Benzodioxol-5-ylmethyl)-2,5-dioxoimidazolidin-4-yl]acetic acid](/img/structure/B1379382.png)

![1-methyl-octahydro-1H-cyclopenta[b]pyridin-4-one](/img/structure/B1379383.png)

![1-[4-(Aminomethyl)phenyl]imidazolidin-2-one hydrochloride](/img/structure/B1379385.png)

![8-Boc-2-fluoro-8-aza-bicyclo[3.2.1]octan-3-OL](/img/structure/B1379390.png)